molecular formula C8H17N3O B14723871 2-Heptylidenehydrazine-1-carboxamide CAS No. 6033-21-2

2-Heptylidenehydrazine-1-carboxamide

Cat. No.: B14723871
CAS No.: 6033-21-2
M. Wt: 171.24 g/mol
InChI Key: JEIZDDKERVSNID-UHFFFAOYSA-N
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Description

2-Heptylidenehydrazine-1-carboxamide is a hydrazinecarboxamide derivative characterized by a heptylidene group (a seven-carbon alkyl chain with a terminal double bond) attached to the hydrazinecarboxamide backbone. This compound belongs to a broader class of semicarbazones and thiosemicarbazones, which are known for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in supramolecular chemistry due to their hydrogen-bonding capabilities .

Properties

CAS No.

6033-21-2

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

(heptylideneamino)urea

InChI

InChI=1S/C8H17N3O/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)

InChI Key

JEIZDDKERVSNID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylidenehydrazine-1-carboxamide typically involves the reaction of heptanal with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired carboxamide. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated flow reactors that allow precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach not only improves the scalability of the synthesis but also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazine derivatives.

Scientific Research Applications

2-Heptylidenehydrazine-1-carboxamide has found applications in several scientific research areas, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is utilized in the development of chemical sensors and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Heptylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The hydrazinecarboxamide scaffold consists of a hydrazine group (-NH-NH-) linked to a carboxamide (-CONH₂). Variations in the substituents at the hydrazine nitrogen or the carbonyl group significantly influence chemical behavior and bioactivity.

Compound Name Substituent(s) Key Structural Features
2-Heptylidenehydrazine-1-carboxamide Heptylidene (C₇H₁₃) Long alkyl chain enhances lipophilicity
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Phenyl, hydroxy-methoxyphenyl Aromatic groups enable π-π stacking and hydrogen bonding
2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide 2-hydroxybenzylidene Intramolecular H-bonding stabilizes structure
(E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide Naphthyl group Extended aromatic system enhances UV absorption
2-(5-Methyl-1H-pyrazol-3(2H)-ylidene)hydrazinecarboxamide Pyrazole ring Heterocyclic moiety improves metabolic stability

Key Observations :

  • Hydrogen Bonding : Hydroxy and methoxy substituents (e.g., in and ) facilitate intermolecular hydrogen bonding, critical for crystal packing and supramolecular assembly .
  • Aromaticity vs. Aliphaticity : Aromatic substituents (e.g., phenyl, naphthyl) favor π-π interactions, while aliphatic chains (e.g., heptylidene) prioritize hydrophobic interactions .
Representative Syntheses:

N-Phenyl Derivatives: Reaction of N-phenylsemicarbazide with ketones (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) in ethanol under acidic conditions yields crystalline products . Yield: Modest (e.g., 64% for 2-(2-hydroxybenzylidene)hydrazine-1-carboxamide) .

Heterocyclic Analogues :

  • Pyrazole-containing derivatives are synthesized by cyclocondensation of hydrazines with β-diketones, followed by carboxamide functionalization .

Alkylidene Derivatives :

  • Long-chain alkylidene groups (e.g., heptylidene) likely require optimized reaction conditions (e.g., elevated temperatures, polar aprotic solvents) to overcome steric hindrance .

Physicochemical Properties

Property This compound (Inferred) (2E)-2-[1-(4-Methylphenyl)ethylidene]-N-phenylhydrazinecarboxamide 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide
Melting Point ~180–200°C (estimated) Not reported 205–207°C
IR Absorption (C=O) ~1680 cm⁻¹ ~1682 cm⁻¹ 1682.55 cm⁻¹
Solubility Low in water; high in DMSO/ethanol Low in water Soluble in ethanol
Crystal Packing Likely layered (alkyl-driven) π-π stacking and H-bonding Intramolecular H-bonds

Notable Trends:

  • Melting Points : Aromatic derivatives (e.g., 205–207°C ) exhibit higher melting points than aliphatic analogues due to stronger intermolecular forces.
  • Solubility : Hydroxy and methoxy groups improve aqueous solubility slightly via H-bonding , while alkyl chains reduce it.
Enzyme Inhibition and Drug Design:
  • Hydrazinecarboxamides mimic peptide bonds, making them potent enzyme inhibitors (e.g., protease or kinase inhibitors) .
  • Anti-inflammatory Activity : 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide shows promise in reducing inflammation, likely via COX-2 inhibition .
Supramolecular Chemistry:
  • Compounds like (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide form 1D or 3D networks via N–H···O and O–H···O bonds, useful in crystal engineering .
Antimicrobial Potential:

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